(6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
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Overview
Description
(6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and prop-2-en-1-yl bromide.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and cyclization, to form the morpholine ring.
Final Product: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions under controlled conditions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as 4-(4-fluorophenyl)morpholine and 4-(prop-2-en-1-yl)morpholine.
Fluorophenyl Compounds: Compounds such as 4-fluoroaniline and 4-fluorobenzaldehyde.
Uniqueness
(6S)-6-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
920798-09-0 |
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Molecular Formula |
C13H14FNO2 |
Molecular Weight |
235.25 g/mol |
IUPAC Name |
(6S)-6-(4-fluorophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14FNO2/c1-2-7-15-8-12(17-9-13(15)16)10-3-5-11(14)6-4-10/h2-6,12H,1,7-9H2/t12-/m1/s1 |
InChI Key |
DMYQGONJVCFNPQ-GFCCVEGCSA-N |
Isomeric SMILES |
C=CCN1C[C@@H](OCC1=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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